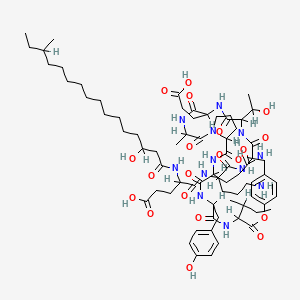

Plipastatin A 2

CAS No.: 103955-72-2

Cat. No.: VC4067745

Molecular Formula: C73H112N12O20

Molecular Weight: 1477.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103955-72-2 |

|---|---|

| Molecular Formula | C73H112N12O20 |

| Molecular Weight | 1477.7 g/mol |

| IUPAC Name | 5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C73H112N12O20/c1-7-42(3)19-15-13-11-9-10-12-14-16-20-49(88)41-59(90)77-52(32-35-60(91)92)66(97)78-51(21-17-37-74)65(96)81-56-40-47-25-29-50(30-26-47)105-73(104)62(43(4)8-2)83-68(99)55(39-46-23-27-48(87)28-24-46)82-67(98)53(31-34-58(75)89)79-70(101)57-22-18-38-85(57)72(103)44(5)76-64(95)54(33-36-61(93)94)80-71(102)63(45(6)86)84-69(56)100/h23-30,42-45,49,51-57,62-63,86-88H,7-22,31-41,74H2,1-6H3,(H2,75,89)(H,76,95)(H,77,90)(H,78,97)(H,79,101)(H,80,102)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,91,92)(H,93,94) |

| Standard InChI Key | YSHVOZLUGRPITA-UHFFFAOYSA-N |

| SMILES | CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

| Canonical SMILES | CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Plipastatin A2 (CAS No. 103955-72-2) is defined by the chemical formula C₇₃H₁₁₂N₁₂O₂₀, with a molecular weight of 1,477.74 g/mol . The structure comprises:

X-ray crystallography and NMR analyses confirm a β-hydroxy fatty acid linked via amide bond to the N-terminal glutamic acid, forming a macrolactone ring through esterification with the C-terminal isoleucine .

Physicochemical Properties

Key characteristics include:

-

Solubility: Miscible in polar aprotic solvents (DMSO, DMF), partially soluble in methanol/water mixtures

-

Stability: pH-sensitive degradation above 7.0; stable for >6 months at -20°C in lyophilized form

-

Spectroscopic Signatures:

Biosynthetic Pathways and Genetic Regulation

Non-Ribosomal Peptide Synthesis

Plipastatin A2 is assembled by a 2.8-Mb pps operon encoding four non-ribosomal peptide synthetases (NRPS):

-

PpsA (450 kDa): Activates Glu1, Tyr3, Glu5, Pro7

-

PpsB (620 kDa): Charges Orn2, Thr4, Ala/Val6

-

PpsC (580 kDa): Incorporates Gln8, Tyr9

The NRPS machinery utilizes a thiotemplate mechanism with conserved C-A-T domains for amino acid activation, thioesterification, and peptide bond formation .

Quorum Sensing-Mediated Production

Recent breakthroughs (2023) demonstrate that the ComQXPA-PsrfA quorum sensing system dynamically regulates plipastatin biosynthesis in Bacillus amyloliquefaciens:

Engineered strains combining PsrfA optimization with sfp overexpression achieve titers surpassing 5 g/L in fed-batch bioreactors .

Biological Activities and Mechanism of Action

Enzyme Inhibition Profile

| Target Enzyme | IC₅₀ (μM) | Selectivity vs. Isoforms |

|---|---|---|

| Porcine PLA2 | 0.023 | 300-fold over bee venom PLA2 |

| Bacillus PLC | 0.013 | Non-competitive inhibition |

| Cabbage PLD | 0.019 | Mixed inhibition kinetics |

Molecular dynamics simulations reveal that Plipastatin A2's fatty acid chain inserts into the hydrophobic pocket of PLA2, while the cyclic peptide obstructs substrate access to the catalytic triad (His48, Asp99, Tyr52) .

Antimicrobial Spectrum

-

Antifungal: 90% inhibition of Fusarium oxysporum at 50 μg/mL via membrane permeabilization

-

Antibacterial: Narrow activity against Corynebacterium bovis (MIC 6.25 μg/mL)

-

Synergistic Effects: Enhances β-lactam efficacy against MRSA by 32-fold through cell wall destabilization

Industrial Production and Optimization

Fermentation Parameters

Recent pilot-scale studies achieved 5.2 g/L using a two-phase cultivation strategy:

Downstream Processing

A typical purification workflow involves:

Emerging Applications and Future Directions

Agricultural Biocontrol

-

Postharvest Protection: 75% reduction in Botrytis cinerea infection on strawberries at 100 ppm

-

Seed Treatment: Enhances wheat germination rate by 40% under fungal stress

Synthetic Biology Advances

The 2023 discovery of four novel plipastatin variants with α,β-unsaturated fatty acids (e.g., C16:2Δ³,Δ⁵) demonstrates expanded chemical diversity through P450-mediated desaturation . Combinatorial biosynthesis approaches now enable production of >50 structural analogs for structure-activity studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume